molecular formula C15H12 B1436189 9-Methylanthracene-D12 CAS No. 6406-97-9

9-Methylanthracene-D12

Cat. No. B1436189
CAS RN: 6406-97-9
M. Wt: 204.33 g/mol
InChI Key: CPGPAVAKSZHMBP-VVAQFOCRSA-N
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Description

Molecular Structure Analysis

The molecular formula of 9-Methylanthracene is C15H12 . The molecular weight is 192.2558 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

9-Methylanthracene has a boiling point of 196 - 197 °C (16 hPa), a density of 1.06 g/cm3, and a melting point of 81.5 °C . Its solubility is 0.0003 mg/l . The physical and chemical properties of 9-Methylanthracene-D12 might be similar, but specific data is not provided in the search results.

Scientific Research Applications

Internal Rotation Studies

  • Study of CH3 Internal Rotation: 9-Methylanthracene-D12 (9MA-d12) has been used to analyze the energy levels of methyl internal rotation in the S0 and S1 states. This study enhances the understanding of molecular symmetry and the impact of hyperconjugation on the potential curve for CH3 rotation (Baba et al., 2009).

Polymer Research

  • Energy and Electron Transfer in Polymers: 9-Methylanthracene functions as an efficient sequential energy and electron transfer shuttle between chromophore and redox sites on separate strands of chemically modified polystyrene. This discovery is significant for understanding photoinduced production and separation of oxidative reductive equivalents on polymers (Olmsted et al., 1987).

Spectroscopy and Photophysics

  • Cavity Ring-Down Spectroscopy: The S0-S1 absorption spectra of 9-methylanthracene have been measured, contributing to the knowledge of vibronic band systems in the ultraviolet region. This research aids in the understanding of molecular structures and vibrational transitions in both ground and excited states (Bejaoui et al., 2023).
  • Infrared Spectra of Substituted Hydrocarbons: Infrared spectral studies of 9-methylanthracene have been performed using density functional theory (DFT), contributing to the understanding of molecular vibrational properties and their impact on infrared spectroscopy (Langhoff et al., 1998).

Photochemical Studies

  • Mechanism of Photomechanical Deformations: Research on the photodimerization of 9-methylanthracene in different crystal shapes (microneedles and microribbons) has provided insights into how crystal morphology and reaction dynamics affect photomechanical deformations of microcrystals (Kim et al., 2014).

Oxidation and Polymerization

  • Photocatalytic Oxygenation: Studies have demonstrated the photocatalytic oxygenation of 9-methylanthracene using 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. This research is vital for understanding the mechanisms of photocatalytic reactions involving anthracenes and olefins (Kotani et al., 2004).

Fluorescence Studies

  • Fluorescence Probe Studies: Investigations into the photophysical properties of 9-methylanthracene in various solvents have contributed to the development of fluorescence probe methods. These methods are used to understand micellar properties such as microviscosity, micropolarity, and interface permeability (Blatt, 1987).

Electron Transfer

  • Photoinduced Intermolecular Electron Transfer: Research on the photoinduced intermolecular electron transfer from aromatic amines to 9-methylanthracene in micellar solutions has provided insights into the mechanisms of electron transfer in different environments. This understanding is crucial for the development of efficient photoinduced electron transfer systems (Patil et al., 2008).

Safety And Hazards

9-Methylanthracene is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9-nonadeuterio-10-(trideuteriomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPAVAKSZHMBP-VVAQFOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylanthracene-D12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
ER Fanick, S Kroll, S Simescu - 2015 - sae.org
… Prior to sampling, 100 g of XAD-2 were placed in each adsorbent trap holder, and the traps were spiked with a two component sampling surrogate (9-methylanthracene-d12 and 1,8-…
Number of citations: 6 www.sae.org
H Vestlund - 2014 - diva-portal.org
Polycyclic aromatic hydrocarbons (PAHs) are toxic and carcinogenic environmental contaminants originating from different sources; petrogenic, pyrogenic or biogenic. Depending on …
Number of citations: 1 www.diva-portal.org
ZF Zhang, JC Chen, YX Zhao, L Wang, YQ Teng… - Chemosphere, 2022 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are a class of toxic organic pollutants. Until now, they have been detected in many regions and various environmental matrix. However, not all …
Number of citations: 8 www.sciencedirect.com
ER Fanick, S Kroll - 2018 - sae.org
… Each trap holder was loaded with 100 g of XAD-2, and the traps were spiked with a two component sampling surrogate (9-methylanthracene-d12 and 1,8-dimethylnaphthalened12) to …
Number of citations: 2 www.sae.org
ER Fanick, S Kroll - 2017 - sae.org
… Each trap holder was loaded with 100 g of XAD-2, and the traps were spiked with a two component sampling surrogate: 9-methylanthracene-d12 and 1,8-dimethylnaphthalene-d12. The …
Number of citations: 1 www.sae.org
R Fanick, S Kroll - 2019 - sae.org
… Each trap holder was loaded with 100 g of XAD-2 resin, and the traps were spiked with a two component sampling surrogate (9-methylanthracene-d12 and 1,8-dimethylnaphthalene-…
Number of citations: 1 www.sae.org
M Bergman - 2016 - diva-portal.org
Methods to measure the concentration of freely dissolved PAHs in pore water have been developed and are based on the usage of passive samplers, in this case polyoxymethylene (…
Number of citations: 1 www.diva-portal.org
FJ Zhu, ZF Zhang, LY Liu, H Yao, HL Jia… - Science of The Total …, 2023 - Elsevier
… PAH analysis, a 3 g soil sample was spiked with 5 PAH surrogates before extraction, including naphthalene-D8, fluorene-D10, pyrene-D10, perylene-D12, and 9-methylanthracene-D12…
Number of citations: 2 www.sciencedirect.com
T Sinioja - 2017 - diva-portal.org
… Ehrenstrofer-Schäfers, two deuterium-labelled alkyl-PAHs (1-methylnaphthalene-d10 and 9-methylanthracene-d12), dibenzothiophene-d8, anthraquinone-d8 and two azaarenes (…
Number of citations: 0 www.diva-portal.org
M Larsson, MM Lam, P van Hees, JP Giesy… - Science of the Total …, 2018 - Elsevier
… IS solutions of 1-methylnaphthalene-d10, 9-methylanthracene-d12, dibenzothiophene-d8, anthraquinone-d8, acridine-d9 and carbazole-d8 were purchased from Chiron AS (Trondheim…
Number of citations: 31 www.sciencedirect.com

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